molecular formula C9H9F3O2 B8800962 4-Ethoxy-2-(trifluoromethyl)-phenol

4-Ethoxy-2-(trifluoromethyl)-phenol

Cat. No. B8800962
M. Wt: 206.16 g/mol
InChI Key: FFFDNYUQDANXCE-UHFFFAOYSA-N
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Patent
US07070838B2

Procedure details

Acetic acid (21.3 g) was added to a mixture of THF (200 mL) and Compound (d) (8.28 g) at room temperature, and the mixture was stirred at 0° C. under a nitrogen atmosphere. After adding 30% hydrogen peroxide water (40.1 g) dropwise, the resulting reaction mixture was carefully heated and stirred at 50° C. for 4 hours. Saturated aqueous sodium hydrogen sulfite (200 mL) was then slowly added dropwise at 0° C., and the reaction mixture was extracted three times with ether. The organic layers were combined, washed with aqueous saturated sodium hydrogen sulfite, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 6.67 g of Compound (e).
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Compound ( d )
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
hydrogen peroxide water
Quantity
40.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH2:5]([O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14]B(O)O)=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:9]=1)[CH3:6].O.OO.S([O-])(O)=O.[Na+]>C1COCC1>[CH2:5]([O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([C:18]([F:19])([F:20])[F:21])[CH:9]=1)[CH3:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
C(C)(=O)O
Name
Compound ( d )
Quantity
8.28 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C=C1)OB(O)O)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
hydrogen peroxide water
Quantity
40.1 g
Type
reactant
Smiles
O.OO
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was carefully heated
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted three times with ether
WASH
Type
WASH
Details
washed with aqueous saturated sodium hydrogen sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=C1)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.67 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.